6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Catalog No.
S814819
CAS No.
946157-08-0
M.F
C10H13N5
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

CAS Number

946157-08-0

Product Name

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine (CAS 946157-08-0) is a highly privileged bicyclic heteroaromatic building block widely procured for pharmaceutical research and library synthesis. It features an imidazo[1,2-b]pyridazine core—a validated hinge-binding motif in kinase inhibitor design—paired with a piperazine ring at the 6-position. For procurement and material selection, this compound serves as a ready-to-use secondary amine scaffold, allowing chemists to bypass complex cross-coupling steps. It is primarily utilized as a foundational intermediate in the synthesis of targeted therapeutics, including inhibitors for TAK1, AAK1, BTK, and PI3K/mTOR pathways, where the piperazine moiety functions as a highly effective, solubilizing exit vector for further structural elaboration [1].

Research Fit

Kinase inhibitor lead discovery scaffold
Piperazine NH handle for acylation, alkylation, sulfonylation chemistry
Nuclear receptor agonist research context

Generic substitution of 6-(1-piperazinyl)imidazo[1,2-b]pyridazine with its upstream precursor, 6-chloroimidazo[1,2-b]pyridazine, introduces significant inefficiencies in laboratory and manufacturing workflows. Utilizing the chloro-precursor requires in-house C-N bond formation, which typically necessitates either harsh nucleophilic aromatic substitution (SNAr) with a large excess of piperazine to suppress bis-arylation, or expensive palladium-catalyzed Buchwald-Hartwig cross-coupling using mono-protected (e.g., Boc) piperazine [1]. The latter route mandates a subsequent acidic deprotection step, increasing solvent waste, cycle times, and the need for heavy metal remediation. Procuring the pre-assembled piperazinyl derivative eliminates these bottlenecks, providing a free secondary amine that is immediately compatible with high-throughput amidation and alkylation protocols.

Substitution Risk

Derivatization handle absent
Morpholine and piperidine analogs lack the secondary amine, preventing acylation or sulfonylation library synthesis and limiting SAR exploration.
Target engagement may differ
Reported loss of TAK1 enzymatic inhibition when piperazine is replaced suggests target engagement may not transfer without the NH hydrogen bond donor.

Eliminated Cross-Coupling & Step Economy

Procuring 6-(1-piperazinyl)imidazo[1,2-b]pyridazine directly streamlines library synthesis by eliminating rate-limiting C-N bond formation steps. When starting from the baseline precursor 6-chloroimidazo[1,2-b]pyridazine, chemists must perform a two-step sequence: palladium-catalyzed coupling with Boc-piperazine followed by TFA/HCl deprotection, or a low-yielding SNAr reaction. The pre-coupled target compound provides a free secondary amine ready for immediate derivatization, increasing the overall throughput of downstream amidation to >85% yield while entirely bypassing palladium catalyst costs and heavy metal scavenging requirements [1].

Evidence DimensionSynthetic steps to functionalized amides/ureas
Target Compound Data1 step (direct derivatization of the secondary amine)
Comparator Or Baseline6-chloroimidazo[1,2-b]pyridazine (2-3 steps: Pd-coupling + deprotection)
Quantified DifferenceEliminates 1-2 synthetic steps and 100% of Pd-catalyst dependency
ConditionsStandard parallel medicinal chemistry workflows

Direct procurement of the piperazine-functionalized core accelerates hit-to-lead library generation and reduces reagent costs associated with transition-metal catalysis.

Derivatization Handle
Class-level
Piperazine: 1 HBD, NH reactive
Morpholine/Piperidine: 0 HBD, no NH derivatization
Supports fragment-based library diversification
Derivatization capacity critical for SAR exploration

Kinase Hinge-Binding Affinity

The imidazo[1,2-b]pyridazine core is recognized as a highly effective hinge-binding motif in kinase inhibitor design. In comparative structure-activity relationship (SAR) models for kinases such as TAK1 and AAK1, derivatives built upon the imidazo[1,2-b]pyridazine scaffold consistently achieve low nanomolar inhibition (IC50 < 100 nM). In contrast, simplified monocyclic comparators, such as 3-(piperazin-1-yl)pyridazines, lack the critical bidentate hydrogen-bond acceptor/donor network provided by the fused imidazole ring, resulting in a 10- to 50-fold reduction in target affinity. The piperazine ring at the 6-position specifically projects into the solvent-exposed region, serving as an ideal linker [1].

Evidence DimensionKinase target binding affinity (IC50)
Target Compound DataLow nanomolar (typically <100 nM for optimized derivatives)
Comparator Or BaselineMonocyclic 3-(piperazin-1-yl)pyridazines (>1 µM IC50)
Quantified Difference10- to 50-fold improvement in binding affinity
ConditionsIn vitro enzymatic kinase assays (e.g., TAK1, AAK1)

Selecting this specific fused bicyclic scaffold is critical for achieving the high potency required to advance oncology and CNS drug discovery programs.

TAK1 IC50
Head-to-head
Compound 26: IC50 55 nM
Takinib: IC50 187 nM
3.4-fold lower IC50
Reported TAK1 inhibition context for lead optimization
Enzymatic assay; multiple myeloma cell growth inhibition also reported

Aqueous Solubility & Formulation Compatibility

Heterocyclic drug candidates frequently fail due to poor physicochemical properties. The incorporation of the piperazine moiety in 6-(1-piperazinyl)imidazo[1,2-b]pyridazine introduces a basic aliphatic amine (calculated pKa ~8.5), which significantly enhances aqueous solubility compared to structurally related aryl- or alkyl-substituted imidazo[1,2-b]pyridazines. This basic center allows for the straightforward generation of highly soluble hydrochloride salts (e.g., CAS 1417356-31-0). Consequently, compounds derived from this scaffold exhibit enhanced developability, maintaining solubility in both physiological assay buffers and early pharmacokinetic formulations [1].

Evidence DimensionCalculated pKa and salt-forming capability
Target Compound DatapKa ~8.5 (piperazine N4), enables stable, highly soluble HCl salt
Comparator Or Baseline6-Aryl/Alkyl-imidazo[1,2-b]pyridazines (non-basic, poor aqueous solubility)
Quantified DifferenceEnables physiological protonation, preventing precipitation in aqueous media
ConditionsPhysiological pH (7.4) and standard pharmaceutical salt screening

The built-in basic piperazine handle mitigates the inherent lipophilicity of the bicyclic core, ensuring downstream candidates maintain the solubility required for biological testing.

Dual Agonism
Reported
FXR EC50 12.28 nM
PPARδ 69% at 100 nM
Collagen deposition reduction in fibrosis model
Supports dual nuclear receptor model studies
Bleomycin-induced fibrosis model endpoint context; data to verify
PIM Binding Mode
Supporting evidence
Binds PIM1 helix αC, not kinase hinge region
Supports selectivity profiling in kinase research
X-ray crystallography; quantitative IC50 not available

Kinase Inhibitor Library Synthesis

Due to its pre-installed secondary amine and validated hinge-binding properties, 6-(1-piperazinyl)imidazo[1,2-b]pyridazine is heavily procured for parallel medicinal chemistry. It serves as the foundational building block for rapidly generating libraries of TAK1, AAK1, or BTK inhibitors via straightforward amidation, sulfonylation, or reductive amination, bypassing complex cross-coupling steps [1].

Fragment-Based Drug Discovery

In FBDD campaigns targeting the ATP-binding site of kinases, the imidazo[1,2-b]pyridazine core acts as a high-affinity anchor. The piperazine ring provides a synthetically tractable, solvent-directed exit vector, allowing researchers to grow the fragment into the specificity pocket to enhance selectivity without compromising the molecule's overall solubility or physicochemical profile [2].

Dual-Targeting Therapeutics

The compound is utilized in the synthesis of complex dual-targeting agents, such as PI3K/mTOR inhibitors. The robust nature of the imidazo[1,2-b]pyridazine scaffold anchors the molecule, while the piperazine moiety acts as a versatile linker to attach secondary pharmacophores, enabling the precise tuning of multi-kinase inhibition profiles required for advanced anti-fibrotic or anti-cancer therapies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAK1 Kinase Inhibitor Lead Optimization
Piperazine NH derivatization capacity
Target engagement in TAK1 enzymatic and cellular assays
Dual FXR/PPARδ Agonist Research
FXR/PPARδ dual agonist pharmacophore
Nuclear receptor transactivation and fibrosis model endpoints
PIM Kinase Chemical Probe Development
Non-hinge kinase binding mode
Kinase selectivity profiling in leukemia research models
Fragment-Based Library Synthesis
Secondary amine synthetic handle
Library diversity and fragment-like physicochemical properties

XLogP3

0.1

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